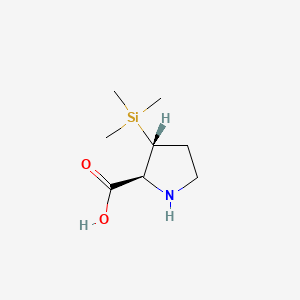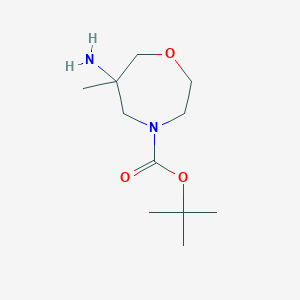![molecular formula C9H9N3O3 B8241895 methyl 2-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B8241895.png)
methyl 2-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “methyl 2-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is characterized by its unique molecular structure and properties, which make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of methyl 2-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. The industrial production methods may also include purification steps to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: methyl 2-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized by their unique chemical structures and properties.
Scientific Research Applications
methyl 2-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study the effects of specific chemical modifications on biological systems. In medicine, this compound could be investigated for its potential therapeutic effects. In industry, it may be used in the production of other chemical compounds or materials.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the system in which it is used. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved could be related to signal transduction, metabolism, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds: methyl 2-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with similar functional groups or molecular frameworks.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This uniqueness can make it particularly useful in certain applications where other compounds may not be as effective.
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique chemical structure and properties make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
methyl 2-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-5-10-8(13)6-3-4-7(9(14)15-2)12(6)11-5/h3-4H,1-2H3,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGXFCMMLBCTKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=CC=C(N2N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=CC=C(N2N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 3,3-difluoro-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate](/img/structure/B8241816.png)
![2,2-Difluoro-5-azaspiro[3.4]octane](/img/structure/B8241821.png)
![5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B8241832.png)

![2,4-dichloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B8241854.png)



![tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate](/img/structure/B8241900.png)
![7-Amino-3-methylthieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B8241904.png)
![(5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazin-6-yl) 2,2-dimethylpropanoate](/img/structure/B8241911.png)



